![molecular formula C13H22N2O3S B12635180 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid CAS No. 918824-89-2](/img/structure/B12635180.png)
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid is a complex organic compound with a unique structure that includes a cyano group, an indene derivative, and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide variety of products depending on the nucleophile or electrophile used .
Wissenschaftliche Forschungsanwendungen
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonic acid group can engage in hydrogen bonding and ionic interactions. These interactions can affect various biological pathways and processes, making the compound useful for studying enzyme activity, receptor binding, and other biochemical phenomena .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid: Similar structure but lacks the cyano group.
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: Contains a piperazine ring instead of the indene derivative.
Uniqueness
3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid is unique due to the presence of the cyano group and the indene derivative, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
918824-89-2 |
---|---|
Molekularformel |
C13H22N2O3S |
Molekulargewicht |
286.39 g/mol |
IUPAC-Name |
3-[(1-cyano-2,3,3a,4,5,6,7,7a-octahydroinden-1-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H22N2O3S/c14-10-13(15-8-3-9-19(16,17)18)7-6-11-4-1-2-5-12(11)13/h11-12,15H,1-9H2,(H,16,17,18) |
InChI-Schlüssel |
TUGAPTLNFUASBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCC2(C#N)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.